molecular formula C8H5BrF3NO2 B13683342 3-Bromo-5-nitro-2-(trifluoromethyl)toluene

3-Bromo-5-nitro-2-(trifluoromethyl)toluene

Katalognummer: B13683342
Molekulargewicht: 284.03 g/mol
InChI-Schlüssel: YSIPVASREJGWSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-nitro-2-(trifluoromethyl)toluene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a toluene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-2-(trifluoromethyl)toluene can be achieved through several methods. One common approach involves the nitration of 3-bromo-2-(trifluoromethyl)toluene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

For industrial-scale production, the compound can be synthesized by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor. This method is efficient and allows for the large-scale production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-nitro-2-(trifluoromethyl)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-nitro-2-(trifluoromethyl)toluene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-nitro-2-(trifluoromethyl)toluene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-5-nitro-2-(trifluoromethyl)toluene is unique due to the combination of its bromine, nitro, and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The presence of these groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Eigenschaften

Molekularformel

C8H5BrF3NO2

Molekulargewicht

284.03 g/mol

IUPAC-Name

1-bromo-3-methyl-5-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3NO2/c1-4-2-5(13(14)15)3-6(9)7(4)8(10,11)12/h2-3H,1H3

InChI-Schlüssel

YSIPVASREJGWSZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C(F)(F)F)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.